5-(1-Aminobut-3-EN-1-YL)-2-methylphenol
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Overview
Description
5-(1-Aminobut-3-EN-1-YL)-2-methylphenol is an organic compound characterized by the presence of an amino group attached to a butenyl chain, which is further connected to a methylphenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminobut-3-EN-1-YL)-2-methylphenol typically involves the reaction of 2-methylphenol with 1-aminobut-3-en-1-yl halide under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminobut-3-EN-1-YL)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The double bond in the butenyl chain can be reduced to form a saturated butyl chain.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-(1-Aminobutyl)-2-methylphenol.
Substitution: Formation of various substituted phenolic derivatives.
Scientific Research Applications
5-(1-Aminobut-3-EN-1-YL)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Aminobut-3-EN-1-YL)-2-methylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in various biochemical reactions. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it a versatile molecule in biological systems.
Comparison with Similar Compounds
Similar Compounds
5-(1-Aminobut-3-EN-1-YL)-2-methylaniline: Similar structure but with an aniline group instead of a phenol group.
5-(1-Aminobut-3-EN-1-YL)-2-methylbenzoic acid: Contains a carboxylic acid group instead of a phenol group.
Uniqueness
5-(1-Aminobut-3-EN-1-YL)-2-methylphenol is unique due to the presence of both an amino group and a phenolic hydroxyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-(1-aminobut-3-enyl)-2-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-3-4-10(12)9-6-5-8(2)11(13)7-9/h3,5-7,10,13H,1,4,12H2,2H3 |
InChI Key |
YCGDVZJMNISTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC=C)N)O |
Origin of Product |
United States |
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